6-amino-2-ethoxyacridin-9(10H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-amino-2-ethoxy-10H-acridin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-2-19-10-4-6-13-12(8-10)15(18)11-5-3-9(16)7-14(11)17-13/h3-8H,2,16H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGUQMDSSWPOBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC3=C(C2=O)C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383023 | |
| Record name | 6-Amino-2-ethoxyacridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144335-20-6 | |
| Record name | 6-Amino-2-ethoxyacridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 144335-20-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Historical Context of Acridone Chemistry in Research
The journey of acridone (B373769) chemistry began with the isolation of acridine (B1665455) from coal tar in 1870 by Carl Gräbe and Heinrich Caro. researchgate.net Acridine itself is a planar, nitrogen-containing heterocycle structurally related to anthracene. researchgate.net The exploration of acridine and its derivatives soon led to the synthesis and characterization of acridone, an oxidized form of acridine with a carbonyl group at the 9-position. echemi.comnih.gov One of the earliest documented syntheses of acridone was reported in 1914. echemi.com
Initially, acridine compounds were recognized for their properties as dyes. researchgate.net However, their significance expanded dramatically in the early 20th century with the discovery of their antimicrobial properties. medchemexpress.com This marked the beginning of extensive research into the pharmacological potential of acridine and acridone derivatives. Throughout the 20th century, scientists developed numerous synthetic methods to create a diverse library of these compounds, leading to the discovery of their wide-ranging biological activities, including anticancer, antiviral, antimalarial, and anti-inflammatory properties. nih.govnih.govnih.gov This rich history has established a solid foundation for the continued investigation of novel acridone derivatives.
Significance of Acridone Derivatives in Contemporary Chemical Biology
Acridone (B373769) derivatives continue to be a focal point in modern chemical biology due to their versatile structures and broad spectrum of biological activities. nih.gov Their planar nature allows them to intercalate with DNA, a mechanism that has been exploited in the development of anticancer agents. nih.gov This ability to interact with nucleic acids has also led to their investigation as antiviral agents. nih.gov
Furthermore, the fluorescent properties of many acridone derivatives have made them valuable tools in biochemical research. nih.gov They are employed as fluorescent probes for studying various cellular processes and for the detection of specific ions. researchgate.netmedchemexpress.comnih.gov For instance, certain acridine (B1665455) derivatives are used to measure pH changes within cellular compartments. medchemexpress.comnih.gov The ongoing research in this area focuses on synthesizing novel acridone analogues with enhanced selectivity and efficacy for various biological targets, including enzymes and receptors. The development of new synthetic methodologies, such as microwave-assisted synthesis, has further accelerated the exploration of the chemical space of acridone derivatives. nih.gov
Identification of 6 Amino 2 Ethoxyacridin 9 10h One As a Focus Compound in Academic Inquiry
While the broader class of acridone (B373769) derivatives has been extensively studied, specific information regarding 6-amino-2-ethoxyacridin-9(10H)-one in dedicated academic research is limited in the public domain. Its existence is confirmed through chemical supplier databases, which provide basic physicochemical data. echemi.comsynquestlabs.com The compound is identified by its CAS number 144335-20-6 and molecular formula C15H14N2O2. echemi.comsynquestlabs.com
The structure of this compound, featuring an amino group at the 6-position and an ethoxy group at the 2-position of the acridone core, suggests potential for further functionalization and biological activity. The amino group can serve as a key site for forming hydrogen bonds or for further chemical modifications, while the ethoxy group can influence the compound's solubility and pharmacokinetic properties. A related compound, 2-ethoxy-6-nitroacridin-9(10H)-one, is documented in the PubChem database, indicating that the precursor to the focus compound is recognized in chemical literature. nih.gov
The specific research applications and detailed biological profile of this compound are not yet well-established in peer-reviewed literature. However, based on the known properties of other amino-substituted acridones, it can be hypothesized that this compound may exhibit fluorescence and could be a candidate for investigations into its biological activities. Further academic inquiry is necessary to fully elucidate the chemical and biological properties of this specific acridone derivative.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 144335-20-6 | echemi.comsynquestlabs.com |
| Molecular Formula | C15H14N2O2 | echemi.comsynquestlabs.com |
| Molecular Weight | 254.28 g/mol | echemi.com |
| Density | 1.262 g/cm³ | echemi.com |
| Boiling Point | 490.4 °C at 760 mmHg | echemi.com |
| Flash Point | 250.4 °C | echemi.com |
| Refractive Index | 1.642 | echemi.com |
General Research Areas for Acridone Derivatives
| Research Area | General Findings for Acridone Derivatives |
| Anticancer Activity | Many acridone derivatives exhibit cytotoxic effects against various cancer cell lines, often through DNA intercalation and inhibition of topoisomerase enzymes. nih.gov |
| Antiviral Activity | Certain acridone derivatives have shown efficacy against a range of viruses by interfering with viral replication processes. nih.gov |
| Antimalarial Activity | The acridone scaffold has been a basis for the development of antimalarial drugs. nih.gov |
| Fluorescent Probes | The inherent fluorescence of the acridone core is utilized to design probes for detecting metal ions, pH changes, and reactive oxygen species. researchgate.netmedchemexpress.comnih.gov |
| Enzyme Inhibition | Acridone derivatives have been investigated as inhibitors of various enzymes, playing a role in different pathological conditions. |
Synthetic Methodologies for this compound and Related Acridone Architectures
The synthesis of acridone structures, including the specific compound this compound, is a focal point of research due to the wide range of biological activities exhibited by this class of compounds. Methodologies range from building the core structure from simple molecules (de novo synthesis) to modifying the pre-formed acridone scaffold.
Computational Chemistry and Theoretical Investigations of 6 Amino 2 Ethoxyacridin 9 10h One
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT)) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method to investigate the electronic structure of acridine (B1665455) and acridone (B373769) derivatives. researchgate.net These calculations can accurately predict molecular geometries, orbital energies, and various reactivity descriptors.
For 6-amino-2-ethoxyacridin-9(10H)-one, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-311G(d,p) or def2-TZVP, can determine its optimized 3D geometry. researchgate.netnrel.gov From this, key electronic properties are derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net
Time-Dependent DFT (TD-DFT) extends these principles to study the excited states of the molecule. This is crucial for predicting its absorption and emission spectra, which is relevant given that acridone derivatives are known for their fluorescent properties. nih.gov
Table 1: Representative Parameters from Quantum Chemical Calculations for Acridone-like Scaffolds
| Parameter | Description | Typical Information Yielded |
|---|---|---|
| Total Energy | The total energy of the molecule in its optimized geometry. | Provides a measure of molecular stability. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the tendency to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the tendency to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | Correlates with chemical reactivity and stability. researchgate.net |
| Mulliken Charges | Distribution of electron charge among the atoms. | Helps identify charged regions and potential sites for electrostatic interactions. nrel.gov |
This table is illustrative, based on typical DFT analyses of heterocyclic compounds.
Molecular Electrostatic Potential (MEP) Analysis for Reactivity Mapping
Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted onto the molecule's surface, using a color scale to denote different potential values.
For this compound, an MEP analysis would reveal specific regions of interest:
Negative Potential (Red/Yellow): These areas are rich in electrons and represent the most likely sites for electrophilic attack. For this molecule, such regions would be concentrated around the oxygen atom of the carbonyl group (C=O) and the nitrogen atom of the amino group (-NH2), as well as the oxygen of the ethoxy group.
Positive Potential (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atoms of the amino group and the hydrogen on the ring nitrogen are expected to show positive potential.
Neutral Potential (Green): These regions, typically the aromatic carbon backbone, have a near-zero potential and are less likely to be involved in strong electrostatic interactions.
By mapping these reactive zones, MEP analysis provides a clear, visual guide to the molecule's chemically active sites, aiding in the prediction of how it will interact with biological receptors or other molecules. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum calculations describe a static molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. nih.gov Using classical mechanics and specialized force fields (like CHARMM or AMBER), MD simulations model the movements of atoms in a molecule, revealing its conformational flexibility and its interactions with its environment, such as a solvent or a biological target. mdpi.commdpi.com
For this compound, MD simulations can:
Analyze Conformational Stability: By tracking the Root Mean Square Deviation (RMSD) of the molecule's backbone over the simulation time (typically nanoseconds), researchers can determine if the molecule maintains a stable conformation or undergoes significant structural changes. ijpsjournal.com
Study Intermolecular Interactions: When simulated in a complex with a biological target like a protein or DNA, MD can reveal the specific intermolecular forces at play. nih.gov This includes identifying key hydrogen bonds between the amino and carbonyl groups of the acridone and residues in a protein's binding pocket, as well as π-π stacking interactions involving the planar acridine core.
Assess Solvent Effects: Simulating the molecule in an aqueous environment helps to understand how water molecules arrange around it and influence its conformation and solubility.
These simulations are crucial for validating docking poses and understanding the dynamic nature of ligand-receptor binding, which is essential for drug design. nih.govijpsjournal.com
In Silico Screening and Ligand-Based Design Methodologies for Acridone Chemotypes
The acridone scaffold is a "privileged structure" in medicinal chemistry, appearing in many biologically active compounds. nih.gov Computational screening techniques are therefore heavily employed to explore the vast chemical space of possible acridone derivatives.
In Silico Screening and Molecular Docking: This process involves computationally testing large libraries of compounds against a specific biological target, such as an enzyme or receptor. researchgate.netijper.org For acridone chemotypes, this could involve docking thousands of virtual derivatives into the active site of a target like a kinase or DNA topoisomerase to predict their binding affinity (docking score) and binding mode. ijpsjournal.comdeepdyve.comnih.gov This allows for the rapid identification of promising "hit" compounds for further experimental testing. acs.org
Ligand-Based Design: When the structure of the biological target is unknown, but a set of active molecules exists, ligand-based methods can be used. This involves creating a pharmacophore model, which is an abstract 3D representation of the essential steric and electronic features required for biological activity. New acridone derivatives can then be designed or screened to see if they fit this model. Structure-activity relationship (SAR) studies also fall under this category, where systematic modifications to the acridone core (e.g., at the amino or ethoxy positions) are correlated with changes in activity to guide the design of more potent analogs. acs.orgacs.org
ADMET Prediction: In silico tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of candidate molecules. researchgate.netijper.org This helps to filter out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetic profiles or toxicity.
Application of Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) Tools
To gain a deeper understanding of the bonding and noncovalent interactions that stabilize a molecule and its complexes, advanced computational tools like QTAIM and NCI analysis are employed.
Quantum Theory of Atoms in Molecules (QTAIM): This theory, developed by Richard Bader, analyzes the topology of the electron density to define atoms, bonds, and the nature of the interactions between them. By locating bond critical points (BCPs) and analyzing the electron density at these points, QTAIM can precisely characterize the strength and type of chemical bonds, including weak noncovalent interactions like hydrogen bonds, which are critical in biological systems.
Noncovalent Interaction (NCI) Analysis: NCI is a visualization tool that highlights weak and noncovalent interactions in real space. nih.gov It generates 3D graphical plots where surfaces represent different types of interactions:
Blue surfaces indicate strong, attractive interactions like hydrogen bonds.
Green surfaces denote weaker van der Waals interactions.
Red surfaces signify steric repulsion or clashes.
For this compound, NCI analysis would be particularly useful for visualizing the intramolecular hydrogen bond between the N-H group and the carbonyl oxygen, as well as for mapping its interaction landscape when bound to a protein, clearly showing the hydrogen bonds, π-stacking, and other forces that determine its binding specificity and stability. nih.gov This provides a more detailed and intuitive picture than can be obtained from distance measurements alone. scispace.com
Structure Activity Relationship Sar Studies of 6 Amino 2 Ethoxyacridin 9 10h One Derivatives
Impact of Substituent Effects on Acridone (B373769) Ring Systems
The structure-activity relationship (SAR) of the acridone nucleus reveals that the type, position, and stereochemistry of substituents significantly influence the molecule's physicochemical properties and biological efficacy. researchgate.net Both the electronic properties (electron-donating or electron-withdrawing) and steric factors of the substituents play a crucial role in determining the compound's interaction with its biological target. ceon.rsnih.gov For instance, the introduction of various functional groups can modulate DNA binding affinity, enzyme inhibition, and cellular uptake. researchgate.net
The presence and position of an amino group on the acridone ring are critical for its biological activity. In many derivatives, an amino group, particularly at positions C-3, C-6, and C-9, is important for antibacterial activity, which is linked to the molecule's ability to form cations and intercalate with DNA. ceon.rs In a series of modified quinolones designed to function as antitumoral acridones, the introduction of an amino group at the C-7 position (analogous to the C-6 position in the target compound's numbering system) was a key modification that led to significant cytotoxic activity against various leukemia and solid tumor cell lines. nih.gov Specifically, 7-amino-9-acridone derivatives showed potent antiproliferative effects, highlighting the importance of this substituent for anticancer potential. nih.gov The synthesis of antiviral acridones also involved creating derivatives with an amino group at the C-7 position, which was obtained via the reduction of a nitro group precursor. conicet.gov.ar This further underscores the strategic importance of the amino functional group in modulating the bioactivity of the acridone scaffold.
The ethoxy group at the C-2 position is another key structural feature influencing the activity of acridone derivatives. The presence of an alkoxy group, such as methoxy (B1213986) or ethoxy, at this position has been shown to increase the cytotoxic and antibacterial activity of acridone compounds. ceon.rs SAR analysis of 9-aminoacridine (B1665356) derivatives revealed that a methoxy (-OCH3) group at the C-2 position resulted in potent activity against tested cancer cell lines. ceon.rs Similarly, in a study of acridine-benzimidazole hybrids, a 2-methoxy substituent was found to be approximately three times more potent than a 2-methyl or 2-chloro group. rsc.org
The closely related compound, ethacridine (B1671378) (6,9-diamino-2-ethoxyacridine), which shares the 2-ethoxy and 6-amino substitutions, is known for its antibacterial and anticancer properties. semanticscholar.orgnih.gov The ethoxy group in ethacridine participates in hydrogen bonding interactions, for example with water molecules, which can influence its crystal packing and interactions with biomolecules. semanticscholar.org In a study designing DPP-IV inhibitors, a series of 2-ethoxy-6,9-disubstituted acridines were synthesized and evaluated, demonstrating that this scaffold can be effectively utilized for targeted enzyme inhibition. zuj.edu.jo
The introduction of halogen and alkyl groups onto the acridone ring system significantly impacts biological activity, with the effect being highly dependent on the position of the substitution. nih.gov
Halogen Substitutions: The effect of a halogen can vary. For example, in one series of acridine-benzimidazole hybrids, a 2-chloro substituent was less potent than a 2-methoxy group. rsc.org However, in another study, a chloro group at the C-6 position of the acridone ring had no obvious effect on activity. ceon.rs In studies on acridone derivatives as MARK4 kinase inhibitors, a fluoro substitution on a pendant phenyl ring attached to the acridone nitrogen resulted in favorable hydrogen and halogen bonds within the enzyme's active site, enhancing interaction. nih.govacs.org
Alkyl Substitutions: The size and position of alkyl groups are critical. In one study, substitution at the C-2 position with a butyl group made the molecule more active than derivatives with smaller ethyl or methyl groups at the same position. rsc.org Conversely, for acridine-imidazolidinone derivatives, binding constants to DNA decreased as the mass of N-alkyl substituents increased, in the order of ethyl > propyl > butyl > pentyl > hexyl. researchgate.net This indicates that steric hindrance can negatively affect DNA intercalation. In some cases, simple alkylation, such as adding a methyl group at the C-4 position, had no significant effect on activity. ceon.rs However, N10-alkylation with longer chains has been shown to improve lipophilicity and potentially enhance biological activity. iajpr.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov This method allows for the prediction of the activity of new, unsynthesized compounds and provides insights into the structural features that are crucial for efficacy. nih.gov
For acridone derivatives, 3D-QSAR models have been successfully developed to understand their cytotoxic effects. derpharmachemica.com In one study focusing on a series of 38 acridones with cytotoxic activity, both atom-based and field-based QSAR techniques were employed. derpharmachemica.com The resulting models showed high correlation coefficients (r² of 0.98 and 0.92, respectively), indicating a strong relationship between the structural descriptors and the observed activity. derpharmachemica.com These models revealed that larger alkyl groups at the N10-position and the carbonyl oxygen of the acridone nucleus were favorable for cytotoxic activity. derpharmachemica.com
A study on 2-ethoxy-6,9-disubstituted acridines as potential dipeptidyl peptidase-IV (DPP-IV) inhibitors also utilized these techniques to guide synthesis. zuj.edu.jo The QSAR models helped to identify that the size of the backbone and the attached groups, along with ionic interactions, are essential for DPP-IV inhibition. zuj.edu.jo The table below shows the in vitro DPP-IV inhibitory activity of some of the synthesized 2-ethoxy-6,9-disubstituted acridine (B1665455) derivatives.
Data sourced from a study on 2-ethoxy-6,9-disubstituted acridines as potential DPP-IV inhibitors. zuj.edu.jo
The results indicate that compound 17b , with a tertiary methylethylamine group, showed the highest activity, suggesting an optimal size and basicity for the substituent at this position for interacting with the DPP-IV enzyme. zuj.edu.jo
Pharmacophore Modeling and Ligand-Protein Interaction Profiling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net For acridone derivatives, pharmacophore models have been crucial in identifying key features for various activities, including cytotoxicity and enzyme inhibition. derpharmachemica.comresearchgate.net
A common pharmacophore model developed from a set of cytotoxic acridones identified features including one hydrogen bond acceptor, one hydrophobic group, and three aromatic rings (AHRRR). derpharmachemica.com Another model for chemosensitizing acridones identified two hydrogen bond acceptors and three aromatic rings (AARRR). researchgate.net For DPP-IV inhibitors based on the 2-ethoxy-6,9-disubstituted acridine scaffold, pharmacophore modeling was used to design novel compounds. zuj.edu.jo
Molecular docking studies complement pharmacophore models by predicting how a ligand binds within the active site of a protein target, revealing specific ligand-protein interactions. tandfonline.com For acridone derivatives, docking studies have shown that the planar acridone ring system often engages in π-π stacking interactions with aromatic amino acid residues like tryptophan (Trp) and phenylalanine (Phe) in the protein's binding pocket. rsc.orgacs.org The carbonyl group of the acridone frequently acts as a hydrogen bond acceptor, forming crucial interactions with amino acid backbones, such as with Alanine (Ala) residues. nih.govacs.org Furthermore, substituents on the acridone ring can form additional interactions; for example, an ethoxy group's oxygen can act as a hydrogen bond acceptor, while halogen substituents can form halogen bonds. rsc.orgacs.org These detailed interaction profiles are essential for optimizing lead compounds to enhance their binding affinity and selectivity. researchgate.netdntb.gov.ua
Conformational Flexibility and Stereochemical Considerations in Activity
While the core acridone ring system is largely planar and rigid, the conformational flexibility of its substituents can be a deciding factor in its biological activity. nih.gov The flexibility of linkers and side chains attached to the acridone nucleus determines how the molecule can orient itself to fit within a binding site. nih.gov For example, in a series of bis-acridines, the flexibility of the spacer chain connecting the two acridone units was critical in determining whether the molecule would act as a mono- or bis-intercalator with DNA. nih.gov A rigid linker favored mono-intercalation, whereas a longer, more flexible spacer allowed for bis-intercalation. nih.gov
Stereochemistry also plays a significant role in the activity of chiral acridone derivatives. researchgate.net Different stereoisomers of a compound can exhibit vastly different biological activities due to the specific three-dimensional geometry of biological targets like enzyme active sites and receptors. The precise spatial arrangement of atoms in a molecule like 6-amino-2-ethoxyacridin-9(10H)-one and its derivatives can lead to distinct interactions and, consequently, different pharmacological profiles. ontosight.ai
Mechanistic Insights into the Biological Activities Associated with Acridones, Relevant to 6 Amino 2 Ethoxyacridin 9 10h One
Molecular Interactions with Nucleic Acids (e.g., DNA Intercalation and Binding)
The planar tricyclic structure of the acridone (B373769) scaffold is a key determinant of its ability to interact with nucleic acids, a mechanism central to the biological activity of many of its derivatives. This interaction primarily occurs through intercalation, where the flat aromatic ring system inserts itself between the base pairs of the DNA double helix. google.comnih.gov This process can lead to significant distortions in the DNA structure, ultimately interfering with crucial cellular processes like DNA replication and transcription. mostwiedzy.pl
Various biophysical techniques have been employed to characterize the DNA binding properties of acridone derivatives. Spectrophotometric titrations and circular dichroism (CD) measurements using Calf Thymus DNA (CT DNA) are common methods to determine the binding affinity. researchgate.netnih.gov For instance, studies on N10-alkylated 2-bromoacridones have revealed binding constants in the range of K=0.3 to 3.9×10(5) M(-1), with a notable compound exhibiting a binding affinity of K=0.39768×10(5) M(-1) with CT DNA. researchgate.netnih.gov The percentage of hypochromism observed in spectral titrations, which can range from 28-54%, further corroborates the intercalative binding mode. researchgate.netnih.gov
Molecular dynamics simulations have provided deeper insights into the specific binding modes of acridones to DNA, revealing that some derivatives preferentially bind to the minor groove of the DNA double helix with partial intercalation of the acridone moiety. google.com The nature and position of substituents on the acridine (B1665455) ring can significantly influence the binding affinity and specificity. For example, structure-activity relationship studies have shown that compounds with an electron-donating group at the 7- or 8-position of the acridine moiety exhibit enhanced activity, potentially due to more effective DNA interaction. bilkent.edu.tr
Modulation of Protein Targets and Enzyme Inhibition (e.g., DPP-IV, Plasmodium proteasome, neuraminidase)
Beyond their interaction with nucleic acids, acridone derivatives have been shown to modulate the activity of various protein targets and enzymes, contributing to their diverse pharmacological effects.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition:
Recent research has identified 2-ethoxy-6,9-disubstituted acridine derivatives as potential inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism and a therapeutic target for type 2 diabetes. google.comresearchgate.netzuj.edu.jocdnsciencepub.comnih.govoatext.commdpi.comnih.govnih.gove-dmj.org A study focused on a series of novel 2-ethoxy-6,9-disubstituted acridines demonstrated their ability to inhibit DPP-IV in vitro. One of the synthesized compounds, bearing a tertiary methylethylamine moiety, exhibited the highest activity with a 43.8% inhibition at a 30 µM concentration. zuj.edu.jo This finding suggests that the acridine scaffold holds promise for the development of new DPP-IV inhibitors. researchgate.netzuj.edu.jo
Table 1: In Vitro DPP-IV Inhibition by 2-Ethoxy-6,9-disubstituted Acridine Derivatives
| Compound | % Inhibition at 30 µM (Mean ± SD) |
|---|---|
| 17b | 43.8 ± 1.01 |
| 17d | 28.5 ± 1.75 |
| 17c | 21.4 ± 1.86 |
| 17a | 15.3 ± 0.92 |
| 13 | 14.7 ± 1.60 |
| 15 | 12.1 ± 0.07 |
| 17f | 7.3 ± 0.61 |
| 17e | 2.5 ± 1.48 |
Data sourced from a study on 2-ethoxy-6,9-disubstituted acridines as potential DPP-IV inhibitors. zuj.edu.jo
Plasmodium proteasome Inhibition:
The proteasome of the malaria parasite Plasmodium falciparum is a validated drug target, and its inhibition can kill the parasite at multiple life cycle stages. researchgate.netd-nb.infonih.govmdpi.comescholarship.orgnih.govfrontiersin.org Acridone-based compounds have emerged as a promising chemotype for antimalarial therapy. nih.govresearchgate.net A lead acridone candidate, T111, has demonstrated potent activity against blood, liver, and mosquito stages of malaria parasites. researchgate.net While the precise mechanism is still under investigation, resistance studies suggest that these acridone antimalarials may act on the mitochondrial electron transport chain, a different mechanism from other known antimalarials. researchgate.net Further research into acridone derivatives could lead to novel drugs that are effective against drug-resistant strains of Plasmodium. mostwiedzy.plmdpi.com
Neuraminidase Inhibition:
Interference with Cellular Signaling Pathways (e.g., FoxP3-dependent mechanisms)
The biological effects of acridone derivatives are also mediated by their interference with various cellular signaling pathways. A significant finding in this area is the ability of certain 9-aminoacridines to selectively downregulate the function of regulatory T cells (Tregs) by targeting the transcription factor FoxP3. nih.gov
FoxP3 is a crucial lineage-defining molecule for Tregs, which play a role in immune homeostasis and can inhibit anti-tumor immunity. By interfering with the DNA-binding activity of FoxP3, these 9-aminoacridine (B1665356) compounds can inhibit FoxP3-dependent gene regulation. This leads to a reduction in the suppressive function of Tregs and can enhance anti-tumor immune responses. This mechanism highlights the potential of acridine derivatives in the development of novel immunotherapies for cancer.
Elucidation of Biological Action at the Cellular Level (e.g., in vitro assays using specific cell lines)
The cytotoxic and antiproliferative activities of acridone derivatives have been extensively evaluated in vitro using a variety of human cancer cell lines. These studies provide crucial information on the potential of these compounds as anticancer agents.
For example, various acridone derivatives have demonstrated cytotoxic activity against cell lines derived from breast, lung, colon, ovary, and liver cancers. bilkent.edu.tr One study reported IC50 values for different derivatives against various cell lines, with a particular compound showing an IC50 of 2.4 µM against the HCT-15 colon cancer cell line. bilkent.edu.tr Another study on novel tetracyclic acridone derivatives investigated their effects on HT29 (colon), MDAMB231 (breast), and HEK293T (kidney) cell lines. nih.gov Furthermore, a one-pot synthesis of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives, which share some structural similarities with the acridone core, showed anti-cancer activity against glioblastoma, liver, breast, and lung cancer cell lines. diva-portal.org A specific derivative from this library exhibited an EC50 of 15 µM against glioblastoma cells. diva-portal.org The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis, as observed in studies on various cancer cell lines. nih.govnih.gov
Table 2: In Vitro Anticancer Activity of Selected Acridine Derivatives
| Compound | Cancer Cell Line | Activity (IC50/EC50) |
|---|---|---|
| Derivative of 3a | Breast (T47D) | 5.4 µM (IC50) |
| Derivative of 3g | Lung (NCl H-522) | 4.2 µM (IC50) |
| Derivative of 4a | Liver (Hep G2) | 4.5 µM (IC50) |
| Derivative of 6b | Colon (HCT-15) | 2.4 µM (IC50) |
| 5o (6-amino-2-pyridone derivative) | Glioblastoma | 15 µM (EC50) |
Data compiled from various studies on the in vitro anticancer activity of acridine and related derivatives. bilkent.edu.trdiva-portal.org
Chemical Modification and Derivative Development of 6 Amino 2 Ethoxyacridin 9 10h One Analogues
Design and Synthesis of Novel Acridone (B373769) Analogues with Varied Substituents
The design and synthesis of new acridone analogues often begin with computational methods, such as molecular docking, to predict the interactions between potential derivatives and their biological targets. acs.org This in-silico approach helps in the rational design of molecules with a higher probability of desired activity. The synthesis of these designed analogues involves a variety of chemical reactions to introduce diverse substituents onto the acridone core.
A common synthetic route involves the condensation of commercially available anthranilic acid and phenol (B47542) derivatives, followed by cyclization to form the fundamental acridone ring system. acs.org Modifications are then introduced at various positions. For instance, selective substitutions at the N-10 position of the acridone ring can be achieved by treating the parent acridone with different alkyl halides in the presence of a base like potassium carbonate. acs.org
Another significant strategy is the derivatization of side chains attached to the acridone nucleus. For example, acridone acetic acid can be synthesized and subsequently amidated with various amines, such as piperazine (B1678402) or tryptophan methyl ester, to create a library of new derivatives. acs.org This approach allows for the introduction of a wide range of functional groups, influencing the compound's physicochemical properties and biological activity. The synthesis of 6-amino-5-carboxamidouracils, which are precursors to 8-substituted xanthines, utilizes a condensation reaction with carboxylic acids, a method that highlights how different building blocks can be combined to create diverse molecular structures. frontiersin.org
Table 1: Synthetic Strategies for Acridone Analogues
| Synthetic Strategy | Reagents/Conditions | Type of Substituents Introduced | Reference |
|---|---|---|---|
| N-10 Alkylation | Alkyl halides, K₂CO₃ | Alkyl groups at the nitrogen atom | acs.org |
| Amidation of Acetic Acid Side Chain | Acridone acetic acid, various amines, EDCI, HOBt, Et₃N | Amide-linked piperazine or tryptophan derivatives | acs.org |
| Condensation and Cyclization | Anthranilic acid derivatives, phenol derivatives | Core acridone structure | acs.org |
| Condensation for Amide Formation | 5,6-diaminouracil derivatives, carboxylic acids, COMU | Carboxamide groups | frontiersin.org |
Exploration of Heterocyclic Annulation and Scaffold Modifications
To explore new chemical space and create more complex molecular architectures, researchers have focused on heterocyclic annulation, which involves fusing additional rings onto the acridone scaffold. This modification can significantly alter the molecule's shape, rigidity, and electronic properties, leading to novel interactions with biological targets.
One successful approach involves a regioselective mono-annulation reaction to construct tetracyclic acridone derivatives. acs.org For example, the condensation of salicylic (B10762653) acid or thiosalicylic acid with phloroglucinol (B13840) yields dihydroxy oxa and thia acridone derivatives, respectively. acs.org These intermediates can then undergo regioselective annulation to furnish the desired tetracyclic systems containing an additional oxygen or sulfur-containing ring. acs.org
Innovative synthetic methods have also been developed for scaffold modification. A one-pot sequential reaction involving a Heck cross-coupling of a substituted quinolinone with a vinyl pyridine (B92270), followed by an in situ electrocyclization and oxidation, has been used to synthesize novel pyridyl-annulated acridone derivatives, such as AcridPy. rsc.org Subsequent N-methylation of the pyridine ring yields a cationic derivative, AcridPyMe, further expanding the chemical diversity of the scaffold. rsc.org These methods demonstrate the versatility of modern organic synthesis in creating structurally unique acridone analogues.
Table 2: Heterocyclic Annulation and Scaffold Modification of Acridones
| Modification Type | Synthetic Method | Resulting Structure | Reference |
|---|---|---|---|
| Thia-acridone Synthesis | Condensation of thiosalicylic acid with phloroglucinol followed by annulation | Thia tetracyclic acridone derivative | acs.org |
| Oxa-acridone Synthesis | Condensation of salicylic acid with phloroglucinol followed by annulation | Oxa tetracyclic acridone derivative | acs.org |
| Pyridyl Annulation | Heck cross-coupling, in situ electrocyclization and oxidation | Pyridyl-fused acridone (AcridPy) | rsc.org |
| Pyridyl N-methylation | N-methylation of the fused pyridine ring | Cationic pyridyl-fused acridone (AcridPyMe) | rsc.org |
Strategies for Enhancing Selectivity and Specificity of Acridone Derivatives
A key goal in drug development is to enhance the selectivity and specificity of a compound for its intended biological target, thereby increasing efficacy and reducing off-target effects. For acridone derivatives, several strategies have been employed to achieve this.
One strategy is the rational design of substituents that can form specific interactions with amino acid residues in the target's active site. For example, to develop selective inhibitors of microtubule affinity-regulating kinase 4 (MARK4), acridone derivatives were designed to include extra groups that could engage with the P-loop or the DFG motif of the kinase's active site. acs.org This targeted approach aims to increase the binding affinity and selectivity for MARK4 over other kinases.
Another approach focuses on exploiting unique structural features of the target, such as G-quadruplex (G4) DNA structures, which are implicated in the regulation of oncogenes. rsc.orgnih.gov Acridone derivatives like AcridPy and AcridPyMe have been synthesized and shown to selectively stabilize G4 DNA over duplex DNA. rsc.orgnih.gov The planar acridone core allows for effective π-π stacking interactions with the G-quartets, while specific side chains can further enhance binding and selectivity. The cationic nature of AcridPyMe was found to be particularly effective in these interactions. rsc.org The nature of substituents can also influence kinetic stability; for instance, a sulfonamide linker at the 4-position of the acridine (B1665455) ring was found to destabilize the DNA-drug complex. nih.gov
Table 3: Strategies for Enhanced Selectivity of Acridone Derivatives
| Strategy | Structural Modification | Target | Observed Outcome | Reference |
|---|---|---|---|---|
| Targeting Active Site Residues | Introduction of groups to engage P-loop or DFG motif | MARK4 Kinase | Increased inhibitor selectivity and potency | acs.org |
| G-Quadruplex Stabilization | Synthesis of pyridyl-fused acridones (AcridPy, AcridPyMe) | G-quadruplex DNA (e.g., in MYC oncogene) | Preferential binding and stabilization of G4 over duplex DNA | rsc.org |
| Modulating DNA Interaction | Varying the linker at the 4-position | DNA | Sulfonamide substituent destabilizes the DNA-drug complex | nih.gov |
Development of Multi-Pharmacophore Systems for Broadened or Synergistic Effects
Molecular hybridization is a powerful strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. This approach aims to produce compounds with improved therapeutic profiles, potentially through synergistic effects, the ability to modulate multiple targets simultaneously, or by overcoming drug resistance mechanisms. researchgate.net
The acridone scaffold has been successfully incorporated into such multi-pharmacophore systems. For example, hybrids of pyrrolo[2,1-c] acs.orgmdpi.combenzodiazepines and acridone/acridine have been designed. researchgate.net This combination aims to leverage the biological activities of both pharmacophoric units to achieve a synergistic therapeutic effect. researchgate.net
Another example is the integration of acridine, pyrrole (B145914), and thiazolidine (B150603) rings into a single molecular entity. mdpi.com This design strategy targets multiple cellular pathways involved in tumor growth and survival. The acridine component can intercalate into DNA, the pyrrole ring offers a versatile scaffold for further functionalization, and the thiazolidine ring can influence metabolic pathways in cancer cells. mdpi.com The combination of these three pharmacophores has the potential for synergistic anticancer activity. mdpi.com Similarly, acridine-porphyrin hybrids have been developed as photosensitizing agents for photodynamic therapy, combining the DNA-intercalating properties of acridine with the photosensitizing ability of the porphyrin ring. nih.gov The combination of acridone derivatives with existing drugs like Temozolomide has also been explored to achieve synergistic cytotoxicity against drug-resistant cancer cells. researchgate.net
Table 4: Multi-Pharmacophore Acridone Systems
| Hybrid System | Combined Pharmacophores | Intended Effect | Reference |
|---|---|---|---|
| PBD-Acridone Hybrids | Pyrrolo[2,1-c] acs.orgmdpi.combenzodiazepine + Acridone/Acridine | Synergistic effects, modulation of multiple targets | researchgate.net |
| Acridine-Pyrrole-Thiazolidine Hybrids | Acridine + Pyrrole + Thiazolidine | Synergistic anticancer effects by targeting multiple pathways | mdpi.com |
| Acridine-Porphyrin Hybrids | Acridine + Porphyrin | Photosensitizing probes for photodynamic therapy | nih.gov |
| Combination Therapy | Acridone derivatives + Temozolomide | Synergistic cytotoxicity against drug-resistant glioma | researchgate.net |
Future Directions and Emerging Research Avenues for 6 Amino 2 Ethoxyacridin 9 10h One
Exploration of Novel Synthetic Pathways for Derivatization
The therapeutic potential of 6-amino-2-ethoxyacridin-9(10H)-one can be significantly expanded by creating a diverse library of its derivatives. Future research should focus on developing and implementing novel, efficient, and versatile synthetic strategies to modify the core acridone (B373769) structure.
Acridones are traditionally prepared through methods like the Ullmann condensation, which involves the reaction of an aniline (B41778) with a 2-bromobenzoic acid followed by cyclization. researchgate.net More contemporary approaches have utilized polymer-supported palladium and scandium catalysts for arylic amination and intramolecular Friedel-Crafts acylation, offering a more convenient method for preparing the acridone core. researchgate.net
Future synthetic efforts should explore:
Modification of the Amino Group: The primary amine at the C6 position is a prime target for derivatization. It can be readily acylated, alkylated, or used as a handle to introduce diverse functionalities via reductive amination or amide bond formation.
Alterations to the Ethoxy Group: The ethoxy group at C2 can be varied by synthesizing analogs with different alkoxy chains (e.g., methoxy (B1213986), propoxy, or bulkier groups) to probe the steric and electronic requirements of its binding pocket. O-dealkylation followed by re-alkylation with various agents would be a key strategy.
Functionalization of the Acridone Ring: While the existing substituents provide direction, further modifications on the aromatic rings could be explored. Techniques allowing for late-stage functionalization would be particularly valuable for rapidly generating structural diversity.
Click Chemistry: The use of "click" chemistry, a set of highly efficient and specific reactions, could be employed to link the acridone scaffold to other molecular fragments, potentially creating bifunctional molecules or conjugates with improved properties. acs.org This has been successfully used to prepare libraries of triazole-linked acridine (B1665455) compounds. acs.org
Deeper Mechanistic Elucidation of Biological Actions at the Molecular Level
While acridine and acridone derivatives are known to possess a wide range of biological activities, including antimalarial and potential anticancer properties, the precise molecular mechanisms of action are often not fully understood. nih.gov For this compound and its future derivatives, a critical area of research is the detailed investigation of their biological targets and pathways at the molecular level.
Key research avenues include:
Target Identification and Validation: Identifying the specific proteins, enzymes, or nucleic acid structures that interact directly with the compound is paramount. Techniques such as affinity chromatography, surface plasmon resonance (SPR), and cellular thermal shift assays (CETSA) can be employed to find and confirm binding partners. nih.gov For example, SPR was used to determine the binding affinities between 9-amino-acridines and the transcription factor FoxP3. nih.gov
Interaction with Nucleic Acids: Acridine derivatives are well-known DNA intercalators. Research should clarify whether this compound and its analogs interact with DNA and/or RNA, and if so, to characterize the nature of this binding. This includes investigating potential selectivity for specific DNA structures like G-quadruplexes, which are implicated in cancer cell biology. acs.org
Enzyme Inhibition Studies: Many drugs exert their effects by inhibiting key enzymes. A broad panel of enzymatic assays should be conducted to determine if the compound acts as an inhibitor of kinases, proteases, topoisomerases, or other enzyme classes relevant to disease.
Pathway Analysis: Once a target is identified, downstream effects on cellular signaling pathways should be investigated using techniques like Western blotting, qPCR, and transcriptomic analysis to understand the full biological consequences of the drug-target interaction.
Integration of Artificial Intelligence and Machine Learning in Acridone Research and Design
The integration of artificial intelligence (AI) and machine learning (ML) has the potential to revolutionize the process of drug discovery and development, making it faster and more cost-effective. nih.gov These computational tools can be powerfully applied to the study of this compound.
The application of AI/ML can be categorized as follows:
Predictive Modeling (QSAR): By generating a dataset of this compound derivatives and their measured biological activities, ML algorithms can be trained to build Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com These models can then predict the activity of virtual compounds before they are synthesized, guiding chemists to prioritize the most promising candidates. mdpi.com
De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. These models can be trained on the structural rules of acridone chemistry to propose novel derivatives of this compound that are optimized for high potency and selectivity. mdpi.com
Target Prediction and Polypharmacology: AI tools can analyze the chemical structure of a compound and predict its likely biological targets. nih.gov This can help in elucidating the mechanism of action and identifying potential off-target effects or opportunities for drug repositioning. nih.gov
ADME/Tox Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of compounds early in the discovery process is crucial. AI/ML models trained on large datasets of existing drugs can provide reliable predictions for novel acridone derivatives, reducing late-stage failures. mdpi.com
| AI/ML Application | Objective | Methodology | Expected Outcome |
|---|---|---|---|
| QSAR Modeling | Predict biological activity of new derivatives. | Train ML algorithms (e.g., Random Forest, SVM) on a dataset of synthesized compounds and their activities. | A predictive model that prioritizes synthesis of the most potent compounds. mdpi.com |
| De Novo Design | Generate novel acridone structures with optimized properties. | Use generative models (e.g., GANs, VAEs) trained on known active molecules. | Novel, synthesizable acridone scaffolds with high predicted activity and drug-likeness. mdpi.com |
| Target Identification | Predict the molecular targets of the compounds. | Employ deep learning models that correlate chemical structures with protein targets. | A ranked list of probable protein targets for mechanistic validation. nih.gov |
| ADME/Tox Prediction | Forecast pharmacokinetic and toxicity profiles. | Utilize pre-trained or custom-built models to predict properties like solubility, permeability, and potential toxicity. | Early-stage filtering of compounds with poor predicted safety or metabolic stability. nih.gov |
Expansion into New Chemical Space through Rational Design and Combinatorial Chemistry
To fully explore the potential of the this compound scaffold, research must expand into new chemical space. This can be achieved through a synergistic combination of rational, structure-based design and the high-throughput synthesis and screening capabilities of combinatorial chemistry.
Rational, Structure-Based Design: Once a high-resolution 3D structure of a molecular target (e.g., an enzyme or receptor) is obtained, typically through X-ray crystallography or cryo-EM, computational docking simulations can be performed. nih.gov These simulations can model how this compound binds to the target. This structural information allows for the rational design of new derivatives with modifications predicted to enhance binding affinity and selectivity. acs.org
Combinatorial Chemistry: This approach involves the systematic and rapid synthesis of a large number of different but structurally related molecules, forming a "library." rsc.org For this compound, a combinatorial library could be built by using a variety of building blocks at key positions. For instance, different amines could be coupled to the C6 position, and a range of alkyl halides could be used to vary the C2-alkoxy group. Polymer-supported synthesis can facilitate the creation and purification of these libraries. researchgate.net
Dynamic Combinatorial Chemistry (DCC): An advanced form of this approach is DCC, where a biological target is used as a template to direct the formation of the best-binding compound from a mixture of reversibly reacting building blocks. rsc.org This powerful strategy allows the target itself to select its most potent ligand, accelerating the discovery of high-affinity binders. nih.govrsc.org
| Scaffold | R1 Position (C2) | R2 Position (C6) | Number of Derivatives |
|---|---|---|---|
| Acridon-9-one | -OCH3 | -NH-(CH2)2-OH | R1 x R2 = 3 x 4 = 12 |
| -OCH2CH3 (Original) | -NH-Cyclopropyl | ||
| -O(CH2)2CH3 | -NH-Phenyl | ||
| -NH-CO-CH3 |
By pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound, paving the way for the development of novel agents for various diseases.
Q & A
Basic Research Questions
Q. What are the foundational physicochemical properties of 6-amino-2-ethoxyacridin-9(10H)-one, and how do they influence experimental design?
- Key Properties : Molecular formula (C₁₅H₁₄N₂O₂), molecular weight (254.28 g/mol), density (1.262 g/cm³), boiling point (490.4°C at 760 mmHg), and refractive index (1.642) .
- Methodological Implications :
- Solubility : Use polar aprotic solvents (e.g., DMF, DMSO) for reactions requiring high solubility.
- Thermal Stability : Decomposition occurs above 250°C; avoid prolonged heating in open systems .
- Storage : Store in airtight containers at room temperature (<25°C) to minimize sublimation (vapor pressure: 9.19E-10 mmHg at 25°C) .
Q. What synthetic routes are available for this compound, and how can yield be optimized?
- Base Synthesis : React 2-chloroacridin-9(10H)-one with ethoxyamine under basic conditions (KOH/ethanol) .
- Microwave-Assisted Optimization :
- Step 1 : Condensation with aryl aldehydes in ethanol/KOH to form chalcone intermediates.
- Step 2 : Cyclization with isoniazid under microwave irradiation (3 ml glacial acetic acid, 10 min, 100°C) achieves >75% yield .
- Purity Control : Monitor via HPLC (C18 column, acetonitrile/water gradient) as per European Pharmacopoeia guidelines .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Hazard Identification : Acute toxicity (oral LD₅₀: >2000 mg/kg), skin corrosion (Category 1B), and severe eye irritation .
- Mitigation :
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis; avoid aerosol formation.
- Spill Management : Absorb with sand/vermiculite and dispose as hazardous waste .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its bioactivity, and what analytical methods validate these changes?
- Derivatization Strategies :
- Electrophilic Substitution : Introduce halogen groups at the 3-position using Cl₂/FeCl₃ to improve antibacterial activity .
- Thiazole Hybridization : React with 1,3-thiazol-2-ylmethyl groups via nucleophilic addition (e.g., 10-hydroxy derivatives) for enhanced fluorescence .
- Validation :
- X-ray Crystallography : Resolve crystal structures (orthorhombic system, Pna21 space group) to confirm substitution patterns .
- NMR : Monitor regioselectivity using ¹H/¹³C shifts (e.g., aromatic protons at δ 7.2–8.5 ppm) .
Q. How do conflicting thermal stability data impact experimental reproducibility, and how can these discrepancies be resolved?
- Data Contradictions :
- Reported Melting Points : 250.4°C (flash point) vs. 443–450°C (crystal lattice enthalpy studies) .
- Resolution Framework :
- Controlled Replication : Conduct DSC analysis under inert atmosphere (N₂) to exclude oxidative decomposition.
- Statistical Analysis : Apply ANOVA to compare batch-specific impurities (e.g., residual solvents) affecting thermal profiles .
Q. What advanced techniques are recommended for analyzing decomposition byproducts of this compound under photolytic conditions?
- Photodegradation Setup :
- Light Source : UV-C (254 nm) in quartz reactors.
- Monitoring : Use LC-MS (ESI+) to detect intermediates (e.g., acridinone radicals at m/z 254→238) .
- Byproduct Identification :
- GC-MS : Profile volatile fragments (e.g., ethoxyamine, detected at m/z 77).
- EPR Spectroscopy : Confirm free radical formation during photolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
